

Spectroscopic data for 9-(Bromomethyl)nonadecane (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 9-(Bromomethyl)nonadecane

Cat. No.: B041432

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Spectroscopic Data for 9-(Bromomethyl)nonadecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **9-(Bromomethyl)nonadecane**, a long-chain alkyl bromide. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), alongside detailed experimental protocols relevant for the characterization of similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for **9-(Bromomethyl)nonadecane**. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for **9-(Bromomethyl)nonadecane**

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Integration
a	3.3 - 3.5	Doublet	2H
b	1.6 - 1.8	Multiplet	1H
c	1.2 - 1.4	Multiplet	32H
d	0.8 - 0.9	Triplet	6H

Table 2: Predicted ^{13}C NMR Data for **9-(Bromomethyl)nonadecane**

Carbon	Predicted Chemical Shift (δ , ppm)
C1' (CH_2Br)	35 - 40
C9	40 - 45
C8, C10	32 - 36
Bulk CH_2	29 - 30
CH_2 adjacent to terminal CH_3	22 - 23
Terminal CH_3	14

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **9-(Bromomethyl)nonadecane**

Wavenumber (cm^{-1})	Intensity	Assignment
2955 - 2920	Strong	C-H (alkane) stretching
2855 - 2850	Strong	C-H (alkane) stretching
1470 - 1460	Medium	C-H (alkane) bending
725 - 715	Medium	C-H (alkane) rocking
650 - 550	Medium to Strong	C-Br stretching

Mass Spectrometry (MS)

Table 4: Predicted Key Fragments in the Mass Spectrum of **9-(Bromomethyl)nonadecane**

m/z	Proposed Fragment Ion	Notes
360/362	$[\text{C}_{20}\text{H}_{41}\text{Br}]^+$	Molecular ion peak (M^+), showing isotopic pattern for Bromine ($^{79}\text{Br}/^{81}\text{Br}$)
281	$[\text{C}_{20}\text{H}_{41}]^+$	Loss of Bromine radical
Various	$[\text{C}_n\text{H}_{2n+1}]^+$	Series of alkyl fragments from chain cleavage

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data discussed above. These protocols are standard for the analysis of long-chain, non-polar organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A high-resolution NMR spectrum can be obtained using a spectrometer operating at a frequency of 400 MHz or higher.

- **Sample Preparation:** Dissolve approximately 10-20 mg of **9-(Bromomethyl)nonadecane** in about 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl_3) or tetrachloromethane-d₄ ($\text{CCl}_4\text{-d}_4$). The use of a deuterated solvent is crucial to avoid large solvent signals in the ^1H NMR spectrum.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) to the sample solution to serve as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Data Acquisition:**
 - ^1H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a

spectral width of approximately 10-12 ppm, and a relaxation delay of 1-2 seconds.

- ^{13}C NMR: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

Infrared spectra can be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

- Sample Preparation: As **9-(Bromomethyl)nonadecane** is a liquid or low-melting solid at room temperature, it can be analyzed as a thin film. Place a drop of the neat sample between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin, uniform film.
- Background Spectrum: Record a background spectrum of the empty spectrometer to subtract any atmospheric and instrumental absorptions.
- Sample Spectrum: Place the prepared salt plates in the sample holder of the spectrometer and record the IR spectrum. Typically, the spectrum is scanned over the range of 4000 to 400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers.

Mass Spectrometry (MS)

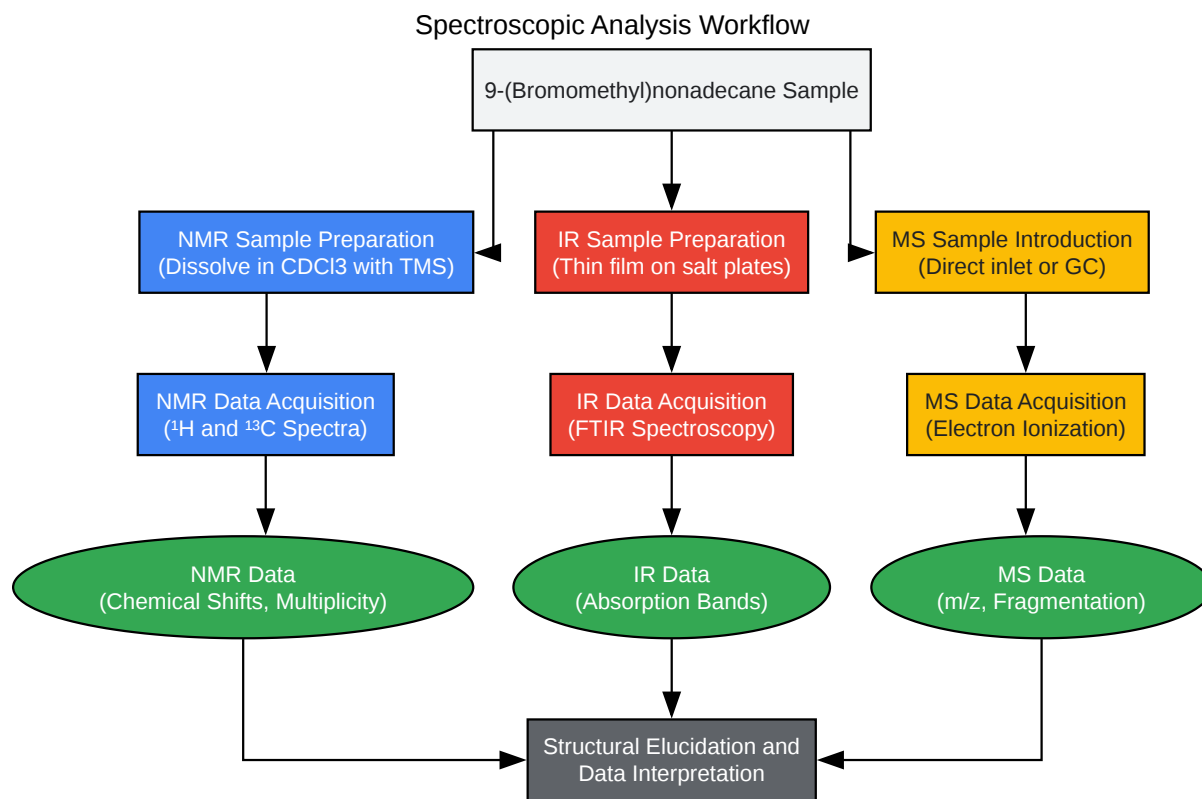
Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source.

- Sample Introduction: Introduce a small amount of the sample into the ion source. For a volatile compound, this can be done via a gas chromatography (GC) inlet or a direct insertion probe.

- **Ionization:** In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
- **Data Interpretation:** Analyze the mass spectrum to identify the molecular ion peak and the fragmentation pattern, which provides information about the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **9-(Bromomethyl)nonadecane**.



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Caption: General workflow for spectroscopic analysis.

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